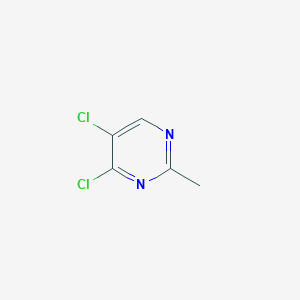

4,5-Dichloro-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCHHGADKWQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626731 | |

| Record name | 4,5-Dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26740-71-6 | |

| Record name | 4,5-Dichloro-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26740-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-2-methylpyrimidine: Properties, Synthesis, and Applications

A Note on Isomeric Specificity: This guide focuses on 4,6-dichloro-2-methylpyrimidine (CAS No. 1780-26-3) . While the initial query specified the 4,5-isomer, a comprehensive review of scientific literature and chemical supplier databases reveals that the 4,6-isomer is the significantly more common, well-documented, and commercially available compound used in research and development. It is a crucial synthetic intermediate, and information regarding the 4,5-isomer is exceptionally scarce. Therefore, this document is structured to provide in-depth, actionable information on the isomer most relevant to researchers and drug development professionals.

Introduction & Strategic Importance

4,6-Dichloro-2-methylpyrimidine is a halogenated heterocyclic compound that serves as a high-value building block in modern organic and medicinal chemistry. Its pyrimidine core is a "privileged scaffold," a framework that is recurrent in a multitude of biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] The strategic placement of two reactive chlorine atoms at the C4 and C6 positions, combined with the methyl group at C2, imparts a unique reactivity profile that allows for selective and sequential functionalization. This property makes it an indispensable precursor in the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors for oncology. A prime example of its application is in the synthesis of Dasatinib, a potent anticancer drug.[2] This guide provides a detailed exploration of its chemical properties, established synthesis protocols, reactivity, and critical applications for professionals in the scientific community.

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of 4,6-dichloro-2-methylpyrimidine are summarized below, providing essential data for experimental design and execution.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂ | [2][3][4] |

| Molecular Weight | 163.00 g/mol | [2][3][4] |

| CAS Number | 1780-26-3 | [2][3][4] |

| Appearance | White to off-white crystalline powder or crystals | [2] |

| Melting Point | 41.5-45.5 °C | [2][3] |

| Boiling Point | 210.8 ± 20.0 °C (Predicted) | [2] |

| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol | [2] |

| InChIKey | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [2][3][4] |

Spectroscopic Characterization

While raw spectral data requires direct acquisition, the molecular structure of 4,6-dichloro-2-methylpyrimidine allows for predictable spectroscopic signatures essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (-CH₃) at the C2 position would appear as a sharp singlet. The lone aromatic proton at the C5 position would also produce a distinct singlet. The chemical shifts of these signals are influenced by the deuterated solvent used for analysis.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three unique aromatic carbons (C2, C4/C6, and C5) and one signal for the methyl carbon. The carbons bonded to chlorine (C4 and C6) would be observed further downfield due to the electronegative effect of the halogen.

-

Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a definitive feature for confirming the compound's identity.[4]

Synthesis and Manufacturing

The most prevalent and high-yielding synthesis of 4,6-dichloro-2-methylpyrimidine involves the chlorination of its dihydroxy precursor. This transformation is a cornerstone reaction for accessing this versatile intermediate on both laboratory and industrial scales.

Primary Synthetic Pathway: Chlorination

The conversion of 4,6-dihydroxy-2-methylpyrimidine to the target compound is typically achieved using a potent chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this purpose, though other reagents like phosphorus oxychloride (POCl₃) or triphosgene can also be used.[2][6] The use of triphosgene is often cited as a safer alternative to highly toxic reagents like phosgene.[6]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine.[2][7]

-

Reaction Setup: To a solution of thionyl chloride (4.0 equivalents) in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (1.0 equivalent).

-

Heating: Heat the reaction mixture to 80 °C and stir for approximately 3 hours.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

-

Workup: After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

Precipitation: Slowly pour the resulting residue into ice water. A solid precipitate will form.[7]

-

Purification: Filter the precipitated solid and purify it using column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid.[2][7] A reported yield for this procedure is approximately 94%.[2][7]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4,6-dichloro-2-methylpyrimidine is dominated by the reactivity of its two chlorine atoms, which are excellent leaving groups in Nucleophilic Aromatic Substitution (SₙAr) reactions.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the chlorine atoms, making the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

Regioselectivity in SₙAr Reactions

The two chlorine atoms at the C4 and C6 positions are chemically equivalent. Therefore, a reaction with one equivalent of a nucleophile will typically yield a monosubstituted product. This allows for a controlled, stepwise functionalization. The introduction of the first substituent can electronically influence the reactivity of the second chlorine, allowing for the sequential introduction of two different nucleophiles. This stepwise approach is a powerful strategy in the synthesis of complex, unsymmetrically substituted pyrimidines.[8]

Applications in Drug Discovery and Development

The 4,6-dichloro-2-methylpyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.

-

Kinase Inhibitors: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrimidine core serves as an excellent bioisostere for the adenine ring of ATP, allowing molecules built from this scaffold to act as competitive inhibitors at the ATP-binding site of kinases. As previously mentioned, it is a key intermediate in the synthesis of the multi-kinase inhibitor Dasatinib.[2]

-

Antiviral and Antifungal Agents: Pyrimidine derivatives are fundamental to the synthesis of compounds that can inhibit viral replication or combat fungal infections.[1][9] The ability to easily functionalize the 4,6-dichloro-2-methylpyrimidine core allows for the rapid generation of compound libraries to screen for novel anti-infective agents.

Safety, Handling, and Storage

Proper handling of 4,6-dichloro-2-methylpyrimidine is essential due to its hazardous properties. Researchers must consult the full Safety Data Sheet (SDS) before use.[10]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2][4] |

| Skin Sensitization | H317: May cause an allergic skin reaction[2][4] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[4][11] |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects[2][4] |

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated chemical fume hood.[3][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

4,6-Dichloro-2-methylpyrimidine is a compound of significant strategic value in chemical synthesis. Its well-defined physicochemical properties, reliable synthetic routes, and predictable, versatile reactivity make it an indispensable tool for researchers and drug development professionals. The ability to undergo controlled, stepwise nucleophilic aromatic substitution reactions provides a robust platform for creating diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. A thorough understanding of its properties, handling requirements, and synthetic potential is crucial for leveraging this powerful chemical building block to its fullest extent.

References

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2012). Material Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 3. 4,6-Dichloro-2-methylpyrimidine 98 1780-26-3 [sigmaaldrich.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. epfl.ch [epfl.ch]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

Authored by: Dr. Eleanor Vance, Senior Application Scientist

An In-Depth Technical Guide to the Structure Elucidation of 4,5-Dichloro-2-methylpyrimidine

A Senior Application Scientist Report

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the definitive structure elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of modern analytical techniques. By integrating principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, this guide not only outlines the procedural steps but also delves into the causal reasoning behind experimental choices. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in biologically active molecules underscores the critical importance of unambiguous structural characterization. This compound, in particular, serves as a versatile synthetic intermediate. The precise arrangement of its chloro and methyl substituents on the pyrimidine ring dictates its reactivity and potential for elaboration into more complex drug candidates. An error in the initial structural assignment can lead to the synthesis of incorrect target molecules, resulting in significant loss of time and resources in drug discovery pipelines.[1][2]

This guide will systematically walk through the process of elucidating the structure of this compound, employing a multi-faceted analytical approach to ensure the integrity of the final assignment.

A Multi-Pronged Analytical Strategy

The definitive elucidation of a novel or synthesized small molecule's structure rarely relies on a single analytical technique. Instead, a synergistic approach, leveraging the strengths of various spectroscopic methods, is employed.[3][4] For this compound, our strategy integrates three pillars of modern analytical chemistry:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the connectivity and chemical environment of the hydrogen and carbon atoms.[5][6][7][8]

-

Mass Spectrometry (MS) : To determine the precise molecular weight and elemental composition, and to gain structural insights through fragmentation patterns.[1][3][9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups and characteristic vibrations within the molecule.[10][11][12][13]

The following sections will detail the theoretical underpinnings, experimental protocols, and data interpretation for each of these techniques as applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][14] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the molecular structure with high confidence.[5][6][7]

¹H NMR Spectroscopy: Unveiling the Proton Environment

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

Expected Spectrum for this compound:

-

Methyl Group (CH₃): A singlet peak is expected for the three equivalent protons of the methyl group. Its chemical shift will be in the aliphatic region, typically around 2.5-3.0 ppm, influenced by the adjacent pyrimidine ring.

-

Aromatic Proton (CH): A singlet peak is anticipated for the single proton on the pyrimidine ring. Its chemical shift will be in the aromatic region, likely downfield (higher ppm) due to the deshielding effect of the electronegative nitrogen atoms and chlorine substituents.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.[15][16] The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Expected Spectrum for this compound:

Based on the proposed structure, five distinct carbon signals are expected:

-

Methyl Carbon (CH₃): A signal in the aliphatic region (typically 20-30 ppm).

-

Aromatic Carbons: Four signals corresponding to the carbon atoms of the pyrimidine ring. The carbons bonded to chlorine atoms will be significantly downfield due to the deshielding effect of the halogens. The carbon atom situated between the two nitrogen atoms will also exhibit a characteristic downfield shift.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Interpretation and Structural Confirmation

The obtained NMR spectra will be analyzed for chemical shifts, integration (for ¹H NMR), and the number of signals. This data will be compared against predicted values and spectral databases for confirmation.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1][17] It provides crucial information about the molecular weight and elemental composition of a compound.[3]

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. This is particularly important for distinguishing between compounds with the same nominal mass but different atomic compositions.

Expected HRMS Data for this compound (C₅H₄Cl₂N₂):

The calculated exact mass for C₅H₄Cl₂N₂ is 161.9752. The presence of two chlorine atoms will result in a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will lead to three main peaks in the mass spectrum:

-

M peak (containing two ³⁵Cl): m/z corresponding to [C₅H₄³⁵Cl₂N₂]⁺

-

M+2 peak (containing one ³⁵Cl and one ³⁷Cl): m/z corresponding to [C₅H₄³⁵Cl³⁷ClN₂]⁺

-

M+4 peak (containing two ³⁷Cl): m/z corresponding to [C₅H₄³⁷Cl₂N₂]⁺

The relative intensities of these peaks will be approximately 9:6:1.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques suitable for this type of molecule.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is required for accurate mass measurement.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Visualization and Interpretation

Caption: Workflow for Mass Spectrometry Analysis.

The resulting mass spectrum will be analyzed for the molecular ion peak and its isotopic pattern. The accurate mass will be used to calculate the elemental formula, which should match C₅H₄Cl₂N₂. The characteristic isotopic cluster for two chlorine atoms will provide strong evidence for the presence of these halogens.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13][18]

Principle

Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Expected FTIR Spectrum for this compound

-

C-H stretching (aliphatic): Around 2950-2850 cm⁻¹ for the methyl group.

-

C-H stretching (aromatic): A weaker band above 3000 cm⁻¹ for the proton on the pyrimidine ring.

-

C=N and C=C stretching (aromatic ring): A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-Cl stretching: Strong absorptions in the 800-600 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument software automatically ratios these to produce the final absorbance or transmittance spectrum.

Data Visualization and Interpretation

Caption: Logical Flow of FTIR Spectroscopy.

The obtained FTIR spectrum will be examined for the presence of the characteristic absorption bands corresponding to the functional groups expected in this compound. This provides complementary information to the NMR and MS data.

Synthesis of Findings and Final Structure Confirmation

The data from each analytical technique must be consistent and collectively support the proposed structure of this compound.

-

NMR spectroscopy will have established the connectivity of the atoms and the number of unique proton and carbon environments.

-

Mass spectrometry will have confirmed the molecular weight and elemental formula, including the presence of two chlorine atoms.

-

FTIR spectroscopy will have identified the key functional groups present in the molecule.

By integrating these datasets, a definitive and self-validated structural assignment can be made with a high degree of scientific certainty.

Data Summary

| Analytical Technique | Parameter | Expected Result for this compound |

| ¹H NMR | Chemical Shift (δ) | ~2.5-3.0 ppm (s, 3H, CH₃), Aromatic region (s, 1H, CH) |

| ¹³C NMR | Number of Signals | 5 |

| HRMS | Exact Mass | 161.9752 |

| Isotopic Pattern | M, M+2, M+4 in ~9:6:1 ratio | |

| FTIR | Key Absorptions (cm⁻¹) | ~2900 (C-H aliph.), >3000 (C-H arom.), 1600-1400 (C=N, C=C), 800-600 (C-Cl) |

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By systematically applying NMR, MS, and FTIR spectroscopy and critically evaluating the resulting data, we can achieve an unambiguous structural assignment. This rigorous process is fundamental to ensuring the quality and identity of key intermediates in the drug discovery and development process, ultimately contributing to the successful creation of novel therapeutics.

References

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.

- Guide to FT-IR Spectroscopy. (n.d.). Bruker.

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

- FTIR Analysis. (n.d.). RTI Laboratories.

- Rees, D. C. (2021). Mass spectrometry applications for drug discovery and development. Drug Discovery World, 22(2), 53-60.

- Fourier Transform Infrared Spectroscopy (FTIR) Analysis. (n.d.). Intertek.

- NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu.

- Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories.

- Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical & Pharmaceutical Research, 12(4).

- The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2018). LCGC North America, 36(4s), 20-25.

- Mass spectrometry and drug development – how the two come together. (2018, September 22). European Pharmaceutical Review.

-

Kune, C., & Pignitter, M. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. Journal of pharmaceutical and biomedical analysis, 234, 115598. [Link]

- Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.

- Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab.

- NMR Spectroscopy: Principles, Techniques, and Applications. (2023, November 29). SlideShare.

- Identification of chemical groups with FTIR (aqueous solution samples). (n.d.). Measurlabs.

- Günther, H. (2013).

- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon.

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 6. longdom.org [longdom.org]

- 7. microbenotes.com [microbenotes.com]

- 8. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 9. pittcon.org [pittcon.org]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. rtilab.com [rtilab.com]

- 12. Fourier Transform Infrared Spectroscopy (FTIR) Analysis [intertek.com]

- 13. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 14. wiley.com [wiley.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. measurlabs.com [measurlabs.com]

A Senior Application Scientist's Technical Guide to 4,5-Dichloro-2-methylpyrimidine (CAS 1780-26-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-methylpyrimidine is a pivotal heterocyclic building block, distinguished by its halogenated pyrimidine core. This structure offers two reactive sites for sequential and regioselective functionalization, making it an exceptionally valuable intermediate in the synthesis of complex organic molecules. Its application is particularly prominent in medicinal chemistry, where it serves as a foundational scaffold for a range of therapeutic agents, most notably kinase inhibitors. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This compound is a solid at room temperature with a defined melting point, and its structure is readily confirmed by standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1780-26-3 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][3] |

| Molecular Weight | 163.00 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or crystals | [5] |

| Melting Point | 41.5-45.5 °C (lit.) | [4][5] |

| Boiling Point | 210.8 ± 20.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| SMILES | Cc1nc(Cl)cc(Cl)n1 | [4] |

| InChIKey | FIMUTBLUWQGTIJ-UHFFFAOYSA-N | [3][4] |

Table 2: Spectroscopic Data (Typical)

| Technique | Data |

| ¹H NMR | Spectral data would show a singlet for the methyl group (CH₃) and a singlet for the pyrimidine ring proton (CH). |

| ¹³C NMR | Expected signals would correspond to the methyl carbon, the two chlorinated carbons (C4, C5), the methyl-substituted carbon (C2), and the proton-bearing ring carbon. |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. |

Synthesis and Manufacturing Considerations

The preparation of this compound is typically achieved through the chlorination of a dihydroxy precursor. This transformation is a robust and scalable process, making the starting material readily accessible for industrial applications. A common and efficient method involves the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

One patented method describes the synthesis starting from the cyclization of dimethyl malonate and acetamidine hydrochloride to form 4,6-dihydroxy-2-methylpyrimidine, which is then chlorinated.[6] Another approach uses thionyl chloride for the chlorination step.[5]

Representative Synthesis Protocol: Chlorination of 4,6-dihydroxy-2-methylpyrimidine[5]

This protocol outlines the conversion of the dihydroxy pyrimidine to the dichloro derivative using thionyl chloride.

Step 1: Reaction Setup

-

To a solution of 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).

Step 2: Reaction Execution

-

Heat the reaction mixture to 80 °C and stir for 3 hours.

-

Monitor the reaction's completion using thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Carefully pour the residue into 50 g of ice water. A solid will precipitate.

-

Filter the precipitated solid.

Step 4: Purification

-

Purify the crude product by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid (Typical yield: 94%).[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

The Chemistry of Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). Generally, in dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[7][8] This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient, facilitating the formation of the stabilizing Meisenheimer intermediate.

This principle allows for a stepwise and controlled introduction of different substituents onto the pyrimidine core. The first nucleophilic substitution occurs preferentially at the C4 position, leaving the C5 chlorine available for a subsequent, often different, chemical transformation. This selective reactivity is a cornerstone of its use in building complex molecular architectures.[9][10]

Key Transformations

-

Amination: Reaction with primary or secondary amines selectively displaces the C4 chlorine to form 4-amino-5-chloro-2-methylpyrimidine derivatives. This is a crucial step in the synthesis of many kinase inhibitors.[11]

-

Cross-Coupling Reactions: The remaining chlorine at C5 can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other carbon-based substituents.

-

Etherification/Thioetherification: Reaction with alkoxides or thiolates can be used to install ether or thioether linkages at the C4 position.

Reaction Pathways Diagram

Caption: Regioselective reaction pathways of this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-methylpyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[12][13] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14] this compound provides an ideal starting point for synthesizing potent and selective kinase inhibitors.

A prominent example is its use in the synthesis of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used to treat chronic myelogenous leukemia (CML).[11] The synthesis involves the initial regioselective amination at the C4 position, followed by further modifications.

Case Study: Dasatinib Synthesis Intermediate

The core of Dasatinib is constructed by first reacting this compound with a substituted aminothiazole. This key SNAr reaction establishes the critical linkage that positions the molecule within the ATP-binding pocket of the target kinases.

Scaffold to Drug Diagram

Caption: Conceptual pathway from scaffold to the kinase inhibitor Dasatinib.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis, particularly for pharmaceutical applications. A combination of chromatographic and spectroscopic methods is employed for quality control.

Recommended QC Protocol: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method for assessing purity.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purpose: To separate the main compound from any starting materials, by-products, or degradation products, allowing for accurate purity assessment. Trace level impurities can be quantified using more sensitive techniques like LC-MS/MS or GC-MS.[15]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H411: Toxic to aquatic life with long lasting effects. | [3][4][16] |

| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16][17] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, lab coat. Use a respirator if dust is generated. | [4][17] |

| Storage | Keep in a dark place. Store in a tightly sealed container in a dry, well-ventilated area at room temperature. | [5][17] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [17] |

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design and construction. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable regioselective reactivity make it an invaluable asset in the fields of medicinal chemistry and materials science. For drug development professionals, mastering the chemistry of this scaffold opens a direct and efficient route to novel therapeutics, particularly in the highly competitive and impactful area of kinase inhibitor research.

References

-

KM Pharma Solution Private Limited. (n.d.). MSDS - 4,6-dichloro-2-methylpyrimidine. Retrieved from KM Pharma Solution website. [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]

- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Hopkins, B. S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

-

Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]

- Google Patents. (2012).

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

-

Bibian, M., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. PubMed Central. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2021). Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions. Journal of Medicinal Chemistry. [Link]

-

Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from Chemical-Knomics website. [Link]

-

Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry. [Link]

-

Bąk, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

-

ResearchGate. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. kmpharma.in [kmpharma.in]

- 3. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-二氯-2-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalkinomics.com [chemicalkinomics.com]

- 14. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Dichloro-2-methylpyrimidine Isomers

Abstract: This technical guide provides a comprehensive overview of the physical properties of dichlorinated 2-methylpyrimidine isomers. A thorough review of available scientific literature indicates a scarcity of experimental data for 4,5-dichloro-2-methylpyrimidine. Consequently, this document focuses on a comparative analysis of its more extensively characterized isomers, primarily 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine . This guide is intended for researchers, chemists, and drug development professionals, offering a foundational understanding of these compounds' physical characteristics, methodologies for their determination, and their significance in synthetic applications.

Introduction and Isomeric Context

Chlorinated pyrimidines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2] The specific arrangement of chloro- and methyl-substituents on the pyrimidine ring drastically influences the molecule's reactivity, polarity, and overall physical properties. This, in turn, dictates its behavior in reaction media, its purification protocols, and its potential as a synthetic intermediate.

While the user's topic of interest is This compound , a comprehensive search of chemical databases and scientific literature reveals a notable lack of experimentally determined physical data for this specific isomer. In contrast, isomers such as 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3) and 2,4-dichloro-5-methylpyrimidine (CAS 1780-31-0) are well-documented and commercially available.

Expert Insight: The absence of literature for a specific isomer like this compound often suggests synthetic challenges or a lack of significant application driving its study. For researchers, this presents both a challenge and an opportunity. The challenge lies in predicting its properties, while the opportunity lies in novel synthesis and characterization. In such cases, a standard and logical scientific approach is to extrapolate potential properties from well-characterized, structurally similar isomers. This guide will, therefore, present the known data for major isomers to provide a robust framework for understanding the target compound.

Core Physicochemical Properties: A Comparative Analysis

The fundamental physical properties of a compound are the cornerstone of its chemical identity. These properties govern its handling, reaction conditions, and purification strategies.

Molecular Structure and Identity

The molecular formula for all dichloro-2-methylpyrimidine isomers is C₅H₄Cl₂N₂.[3] The calculated molecular weight is approximately 163.00 g/mol .[3] The key differentiator lies in the substitution pattern on the pyrimidine ring.

Physical State and Appearance

At ambient temperature, the documented isomers typically present as solids. 4,6-Dichloro-2-methylpyrimidine is described as a white to light yellow or off-white solid, which may appear as a crystalline powder.[1] 2,4-Dichloro-5-methylpyrimidine is also a solid.

Thermal Properties: Melting and Boiling Points

The melting point is a critical indicator of purity and is influenced by the crystal lattice energy and intermolecular forces. The boiling point, particularly under vacuum, provides insight into the compound's volatility.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | 41.5 - 45.5[2][4] | 210.8 ± 20.0 (Predicted)[4] |

| 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 | 26 - 28 | 108 - 109 @ 11 mmHg |

| 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | 28 - 32[5] | 0.9 @ 0.5 mmHg[5] |

Causality Behind Experimental Choices: The significant difference in melting points between the 4,6- and 2,4- isomers, despite identical molecular weights, highlights the impact of molecular symmetry. The more symmetric 4,6-isomer likely packs more efficiently into a crystal lattice, requiring more energy to disrupt, thus resulting in a higher melting point. Boiling points are often reported at reduced pressure for such compounds to prevent thermal decomposition at atmospheric pressure.

Solubility Profile

Solubility is a pivotal parameter for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification. It is primarily governed by the principle of "like dissolves like."

| Solvent Class | Predicted Solubility of Dichloro-2-methylpyrimidines | Rationale |

| Polar Protic (e.g., Water) | Low | The molecule has polar C-Cl and C-N bonds, but the overall structure is dominated by a nonpolar aromatic ring and a methyl group, limiting hydrogen bonding with water. |

| Polar Aprotic (e.g., Acetone, THF, Acetonitrile) | Moderate to High | The dipole moments of these solvents can interact favorably with the polar regions of the dichlorinated pyrimidine ring. |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | While the aromatic ring provides some nonpolar character, the polar C-Cl bonds reduce solubility in purely nonpolar solvents. Toluene may be a better solvent than hexane due to potential π-π stacking interactions. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents share structural similarities (C-Cl bonds) and have appropriate polarity to effectively solvate the molecule. 2,4-Dichloro-5-methylpyrimidine is noted to be soluble in chloroform.[6] |

| Alcohols (e.g., Methanol, Ethanol) | High | 4,6-Dichloro-2-methylpyrimidine is reported to be soluble in Methanol. The alkyl chain of the alcohol provides nonpolar character to interact with the ring, while the hydroxyl group can interact with the nitrogen atoms. |

Expert Insight: When developing a synthetic route, the choice of solvent is critical. For a nucleophilic substitution reaction on a dichloropyrimidine, a polar aprotic solvent like acetonitrile or DMF is often chosen. This is because such solvents can dissolve the substrate while not solvating the nucleophile as strongly as protic solvents, thereby enhancing its reactivity.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a novel or uncharacterized isomer like this compound, predictive spectroscopy and comparison with known isomers are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: For this compound, one would expect a singlet for the C6-proton and a singlet for the C2-methyl group. The chemical shift of the aromatic proton would be influenced by the two adjacent chloro-groups.

-

¹³C NMR: One would expect five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bonded to chlorine would be significantly downfield.

Reference Data from Isomers:

-

2,4-Dichloro-5-methylpyrimidine (¹H NMR): Shows a signal for the C6-proton and a signal for the C5-methyl group.[7]

-

5-Amino-4,6-dichloro-2-methylpyrimidine (¹³C NMR): Spectral data is available for this related compound, which can help in predicting the shifts for the target molecule.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within a molecule. For dichlorinated pyrimidines, the spectrum would be characterized by:

-

C-H stretching from the methyl group and the aromatic ring.

-

C=N and C=C stretching vibrations within the pyrimidine ring.

-

C-Cl stretching vibrations, typically found in the fingerprint region (below 800 cm⁻¹).

IR spectra are available for related compounds like 4,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine, which can serve as a reference for vibrational mode assignments.[9][10]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): For C₅H₄Cl₂N₂, the mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern would be peaks at m/z 162 (M⁺, ²x³⁵Cl), 164 (M+2, ¹x³⁵Cl, ¹x³⁷Cl), and 166 (M+4, ²x³⁷Cl) with a relative intensity ratio of approximately 9:6:1.

-

Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom or the methyl group.

GC-MS data is publicly available for the 4,6-dichloro-2-methylpyrimidine isomer, confirming its molecular weight.[3]

Experimental Protocols

To ensure scientific integrity, all physical property determinations must follow validated, systematic procedures.

Workflow for Characterization of a Novel Dichloro-2-methylpyrimidine Isomer

Caption: Workflow for the synthesis and characterization of a novel pyrimidine isomer.

Protocol for Melting Point Determination (Capillary Method)

Causality: The capillary method is a standard, reliable technique for determining the melting range of a crystalline solid. A sharp melting range (typically < 1°C) is a strong indicator of high purity. Impurities depress and broaden the melting range.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating:

-

For an unknown compound, perform a rapid initial heating to find an approximate melting point.

-

Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol for Solubility Classification

Causality: This systematic protocol classifies a compound based on its acid-base properties and polarity, providing valuable structural clues. The choice of solvents is designed to probe for specific functional groups.

-

Setup: For each test, add approximately 20-30 mg of the compound to a small test tube.

-

Solvent Addition: Add 1 mL of the solvent in portions, shaking vigorously after each addition. Observe for dissolution.

-

Test Sequence:

-

Water: Test solubility. If soluble, the compound is likely a low molecular weight polar substance.

-

5% NaOH (aq): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group.

-

5% NaHCO₃ (aq): If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a strongly acidic group (e.g., carboxylic acid). Dichloro-2-methylpyrimidine is not expected to be acidic.

-

5% HCl (aq): If insoluble in water and NaOH, test in 5% HCl. Solubility indicates a basic functional group (e.g., an amine). The pyrimidine nitrogens are weakly basic and may not protonate under these conditions.

-

Concentrated H₂SO₄: If insoluble in all the above, test for solubility in cold, concentrated sulfuric acid. Solubility (often with a color change) indicates the presence of a group that can be protonated by the strong acid, such as alkenes, alkynes, ethers, or the nitrogen atoms of the pyrimidine ring.

-

Caption: Decision tree for systematic solubility testing of an organic compound.

Safety and Handling

Chlorinated heterocyclic compounds require careful handling due to their potential toxicity and reactivity. Safety data for 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine provide a strong basis for handling procedures.[11][12]

-

Hazard Classification: Classified as causing skin irritation/burns and serious eye damage/irritation.[11][12] May also cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[11]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[11]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly sealed and protect from moisture. Store under an inert atmosphere.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11][12]

Self-Validating Protocol: The requirement to handle the compound in a fume hood with full PPE is a self-validating system. It assumes the highest level of risk for an uncharacterized compound, ensuring user safety regardless of the actual (but unknown) toxicity. Any deviation from this protocol would require a comprehensive risk assessment based on experimentally determined toxicological data.

Conclusion

While direct experimental data for this compound remains elusive, a robust understanding of its likely physical properties can be formulated through a comparative analysis of its well-characterized isomers. This guide provides the foundational data for 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, outlines the standard experimental methodologies for property determination, and emphasizes the critical safety protocols required. For researchers venturing into the synthesis and application of novel isomers, the principles and comparative data herein serve as an essential starting point for experimental design and execution.

References

- Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Amino-4,6-dichloro-2-methylpyrimidine.

-

Fisher Scientific. (2021, December 25). Safety Data Sheet: 2,4-Dichloro-5-methylpyrimidine. Retrieved from Fisher Scientific website.[11]

-

Fisher Scientific. (2025, December 20). Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine. Retrieved from Fisher Scientific website.[12]

-

Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-methylpyrimidine 98%. Retrieved from Sigma-Aldrich website.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]3]

-

Pharmaffiliates. (n.d.). 4,6-Dichloro-2-methylpyrimidine | CAS No : 1780-26-3. Retrieved from Pharmaffiliates website.[1]

-

Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Retrieved from Google Patents website.[13]

-

Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-methylpyrimidine 98%. Retrieved from Sigma-Aldrich website.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), pp-pp.

-

ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis. Retrieved from ChemicalBook website.[14]

-

CymitQuimica. (n.d.). CAS 1780-26-3: 4,6-Dichloro-2-methylpyrimidine. Retrieved from CymitQuimica website.[15]

-

ChemicalBook. (2025, July 24). 4,6-Dichloro-2-methylpyrimidine. Retrieved from ChemicalBook website.[2]

-

PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from PubChem website.[16]

- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561.

-

ChemBK. (2024, April 9). 4,6-Dichloro-2-methylpyrimidine. Retrieved from ChemBK website.[4]

-

ChemicalBook. (n.d.). 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR spectrum. Retrieved from ChemicalBook website.[7]

-

Tokyo Chemical Industry. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from TCI Chemicals website.

- Sharma, S. N., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook.

- NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook.

-

ChemicalBook. (n.d.). 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR. Retrieved from ChemicalBook website.[8]

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- ResearchGate. (2013, July). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784.

-

LookChem. (n.d.). Cas 49845-33-2, 2,4-Dichloro-5-nitropyrimidine. Retrieved from LookChem website.[5]

- Goel, R. K., & Gupta, C. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana.

-

ChemicalBook. (n.d.). 2,4-Dichloro-5-methylpyrimidine CAS#: 1780-31-0. Retrieved from ChemicalBook website.[6]

- Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.

- BenchChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.

- Fisher Scientific. (2011, June 24). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 3. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem [lookchem.com]

- 6. 2,4-Dichloro-5-methylpyrimidine CAS#: 1780-31-0 [m.chemicalbook.com]

- 7. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR spectrum [chemicalbook.com]

- 9. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 14. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 15. CAS 1780-26-3: 4,6-Dichloro-2-methylpyrimidine [cymitquimica.com]

- 16. 2,5-Dichloro-4-methylpyrimidine | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of Dichloropyrimidines in Medicinal Chemistry

An In-depth Technical Guide to 4,5-Dichloro-2-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. While this specific isomer is less commonly documented than its structural relatives, this paper will consolidate known information and provide expert insights into its properties, synthesis, and potential applications by drawing parallels with closely related, well-characterized pyrimidine derivatives.

Pyrimidine scaffolds are foundational in modern pharmacology, forming the core of numerous therapeutic agents due to their ability to mimic endogenous nucleic acids and interact with a wide range of biological targets.[1] Dichlorinated pyrimidines, in particular, are highly valued as versatile chemical intermediates. The two chlorine atoms serve as reactive handles for nucleophilic substitution reactions, allowing for the strategic and sequential introduction of various functional groups. This enables the construction of complex molecular architectures and the systematic exploration of a compound's structure-activity relationship (SAR).

This compound belongs to this critical class of building blocks. Its specific substitution pattern offers a unique electronic and steric profile compared to more common isomers like 4,6-dichloro-2-methylpyrimidine, potentially leading to novel pharmacological activities. This guide will delve into the core technical aspects of this compound, providing a foundational resource for its use in synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are determined by its molecular structure. While experimental data for this specific isomer is scarce, its core attributes can be definitively established.

Molecular Identity

All isomers of dichloro-methylpyrimidine share the same molecular formula and, consequently, the same molecular weight. This is a critical first-principle for characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₄Cl₂N₂ | [2][3] |

| Molecular Weight | 163.00 g/mol | [2][3] |

| Exact Mass | 161.975 g/mol (monoisotopic) | [2][3] |

Note: The molecular weight is calculated based on the shared formula with its isomers, which are well-documented.[2][3]

Predicted Physicochemical Data

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | 41.5 - 45.5 | - |

| 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 | 26 - 28 | 108-109 / 11 mmHg |

Based on this data, this compound is expected to be a low-melting solid or a high-boiling liquid at room temperature. It is predicted to have poor solubility in water but good solubility in common organic solvents such as methanol, dichloromethane, and tetrahydrofuran (THF).

Synthesis and Reaction Chemistry

The synthesis of dichloropyrimidines typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. This established methodology can be logically adapted to produce the 4,5-dichloro isomer.

Proposed Synthetic Workflow

The most plausible synthetic route begins with the cyclization of appropriate precursors to form the pyrimidine ring, followed by a chlorination step. A common precursor for the 4,6-isomer is 4,6-dihydroxy-2-methylpyrimidine, which is synthesized from acetamidine and diethyl malonate.[4] A similar logic would apply for the 4,5-isomer, starting from a suitably substituted three-carbon component.

The critical step is the conversion of the dihydroxy intermediate to the dichloro product. This is a dehydration/chlorination reaction for which several reagents are effective.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of Dihydroxypyrimidine Precursor

This protocol is adapted from established procedures for the synthesis of the 4,6-dichloro isomer and represents a robust starting point for laboratory synthesis.[5][6]

Disclaimer: This is a representative protocol and has not been validated for this specific isomer. All laboratory work should be conducted with appropriate safety precautions in a chemical fume hood.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor, 4,5-dihydroxy-2-methylpyrimidine (1.0 eq).

-

Solvent and Reagent Addition: Add acetonitrile as the solvent, followed by the slow addition of the chlorinating agent, such as thionyl chloride (SOCl₂, 4.0 eq) or phosphorus oxychloride (POCl₃).[5][6] The use of POCl₃ is common in industrial preparations, sometimes with a catalytic amount of an amine base like N,N-dimethylaniline.[7]

-

Causality: An excess of the chlorinating agent is required to drive the reaction to completion, ensuring both hydroxyl groups are replaced. Acetonitrile is a suitable polar aprotic solvent for this transformation.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) for 3-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: After cooling to room temperature, carefully remove the excess chlorinating agent by distillation under reduced pressure. Slowly and cautiously pour the reaction residue into a beaker of crushed ice and water.

-

Trustworthiness: This quenching step must be performed slowly in a fume hood, as the reaction of residual chlorinating agents with water is highly exothermic and releases corrosive HCl gas.

-

-

Isolation and Purification: The solid product that precipitates out of the aqueous solution is collected by vacuum filtration. The crude product can then be purified by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to yield the pure this compound.[5][6]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile synthon for creating libraries of compounds for drug screening. The differential reactivity of the two chlorine atoms can be exploited for sequential chemical modifications.

Role as a Pharmaceutical Intermediate

Dichloropyrimidine derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral, antifungal, and anticancer agents.[8] For example, the related isomer 4,6-dichloro-2-methylpyrimidine is a documented intermediate in the synthesis of the leukemia drug Dasatinib.[9]

The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr) with various nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-4-methylpyrimidine | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 6. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Physicochemical Characterization of 4,5-Dichloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract and Core Objective

This guide serves as a comprehensive technical resource on the physicochemical properties of 4,5-dichloro-2-methylpyrimidine (CAS RN: 13310-53-3), with a primary focus on its melting point. As a halogenated pyrimidine, this compound is a valuable building block in medicinal chemistry and drug development. An accurate understanding and precise measurement of its melting point are critical for verifying purity, ensuring reaction completion, and maintaining consistent quality control in synthetic workflows. This document provides authoritative data, details robust experimental protocols for melting point determination, and explains the scientific principles that underpin these characterization techniques.

Physicochemical Properties of this compound

The identity and purity of a chemical compound are defined by its unique set of physical and chemical properties. For this compound, these parameters are essential for its effective use in subsequent synthetic transformations.

| Property | Value | Source(s) |

| CAS Registry Number | 13310-53-3 | Multiple |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point (°C) | 41.5 - 45.5 | [1][3] |

| Boiling Point (°C) | 210.8 ± 20.0 (Predicted) | [1] |

| Density (g/cm³) | 1.404 ± 0.06 (Predicted) | [1] |

Note: Predicted values are computationally derived and should be used as estimates until experimentally verified.

The melting point is a key indicator of the material's purity. A sharp melting range, as cited by suppliers, typically signifies high purity. Conversely, the presence of impurities will lead to a depression and broadening of the melting range, a phenomenon known as melting-point depression.

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required accuracy, sample amount, and available instrumentation. Two primary methods are detailed below: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Apparatus: A Foundational Technique

The capillary method is a widely used, accessible technique for determining the melting point of a crystalline solid.[4] The principle is straightforward: a small, powdered sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is visually observed.[4][5]

Objective: To determine the melting point range of a sample of this compound with high accuracy.

Materials:

-

Sample of this compound (must be completely dry)

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Certified melting point standard (e.g., Aniline, MP: -6 °C; BP: 184 °C)[6][7][8][9]

-

Spatula, watch glass, tamping rod or glass tubing

Procedure:

-

Instrument Calibration:

-

Before analyzing the target compound, verify the apparatus's accuracy using a certified standard with a known melting point close to the expected range.

-

Follow steps 3-8 to determine the melting point of the standard. If the observed value deviates by more than ±1°C from the certified value, the apparatus requires calibration.

-

-

Sample Preparation:

-

Place a small amount of the this compound sample on a clean, dry watch glass.

-

If the sample is not a fine powder, gently crush it.

-

Press the open end of a capillary tube into the powder until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a longer piece of glass tubing, to pack the solid into the bottom sealed end.[10] The packed sample height should be 2-3 mm.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the packed capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point found in the previous step.[10]

-

Insert a new, properly prepared capillary tube with the sample.

-

Set the heating rate to a slow, controlled ramp of 1-2 °C per minute.[10][11] A slow rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer, which is essential for an accurate reading.

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate.

-

Record the temperature (T2) at which the last solid crystal melts completely.[5]

-

The melting point is reported as the range T1 – T2.

-

-

Replicate Analysis:

-

Conduct at least two additional precise determinations to ensure reproducibility. The results should be consistent.

-

Differential Scanning Calorimetry (DSC): The Gold Standard

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on thermal transitions.[12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram, where the peak onset corresponds to the beginning of melting and the peak maximum is often reported as the melting point.[14][15]

Objective: To obtain a precise melting point and enthalpy of fusion for this compound.

Instrumentation & Materials:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans and lids

-

Crimping press

-

High-purity indium standard for calibration

-

Sample of this compound (approx. 1-5 mg)

Procedure:

-

Instrument Calibration:

-

Perform a two-point calibration of the DSC instrument using high-purity standards (e.g., indium and zinc) to ensure the accuracy of both temperature and enthalpy readings.

-

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the compound into a tared aluminum DSC pan.

-

Securely seal the pan using a crimping press. This prevents any loss of sample due to sublimation.

-

Prepare an identical empty pan to be used as the reference.

-

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. A typical profile for this compound would be:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 80 °C).

-

Hold for 1 minute.

-

Cool back to 25 °C.

-

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program and record the heat flow versus temperature.

-

The resulting thermogram will show an endothermic peak corresponding to the melting transition.

-

Analyze the peak to determine:

-

Onset Temperature: The temperature at which melting begins.

-

Peak Temperature: The temperature at the peak maximum.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which represents the energy required to melt the sample.

-

-

The Role of Melting Point in Quality Control